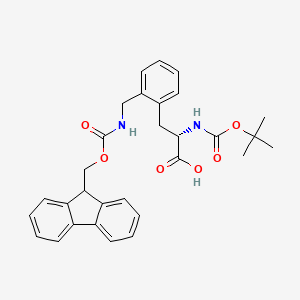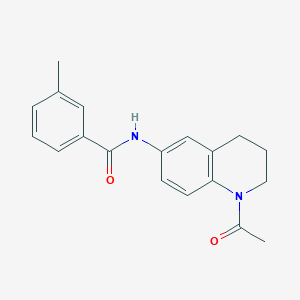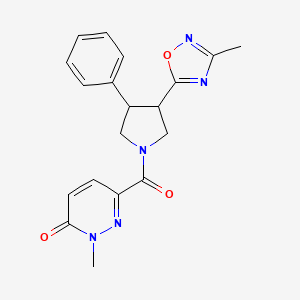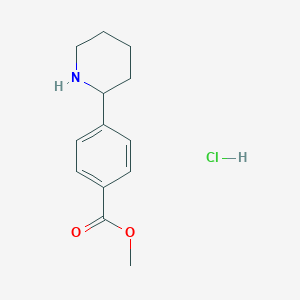
Boc-L-2-Aminomethylphe(Fmoc)
Overview
Description
Mechanism of Action
Target of Action
Boc-L-2-Aminomethylphe(Fmoc) is a complex molecule used in proteomics research The primary targets of Boc-L-2-Aminomethylphe(Fmoc) are not explicitly mentioned in the available literature
Mode of Action
The mode of action of Boc-L-2-Aminomethylphe(Fmoc) is related to its role as a protecting group in peptide synthesis. The Fmoc group is rapidly removed by base . .
Biochemical Pathways
The biochemical pathways affected by Boc-L-2-Aminomethylphe(Fmoc) are likely related to protein synthesis, given its use in proteomics research . .
Result of Action
Given its role in proteomics research , it is likely that Boc-L-2-Aminomethylphe(Fmoc) has significant effects on protein synthesis and structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Boc-L-2-Aminomethylphe(Fmoc) typically involves the protection of the amino group of L-2-Aminomethylphenylalanine with Boc and Fmoc groups. The process begins with the protection of the amino group using Boc anhydride in the presence of a base such as triethylamine.
Industrial Production Methods: : Industrial production of Boc-L-2-Aminomethylphe(Fmoc) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: : Boc-L-2-Aminomethylphe(Fmoc) undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Fmoc groups under acidic and basic conditions, respectively.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides
Common Reagents and Conditions
Deprotection: Boc group is removed using trifluoroacetic acid (TFA), while the Fmoc group is removed using piperidine.
Major Products
Deprotected Amino Acid: Removal of protecting groups yields L-2-Aminomethylphenylalanine.
Peptides: Coupling reactions result in the formation of peptides with specific sequences.
Scientific Research Applications
Boc-L-2-Aminomethylphe(Fmoc) is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Production of synthetic peptides for research and commercial purposes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Phenylalanine: Similar in structure but lacks the Boc protecting group.
Boc-L-Phenylalanine: Similar in structure but lacks the Fmoc protecting group.
Fmoc-L-Tyrosine: Contains an additional hydroxyl group on the phenyl ring
Uniqueness: : Boc-L-2-Aminomethylphe(Fmoc) is unique due to the presence of both Boc and Fmoc protecting groups, which provide dual protection and allow for greater flexibility in peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins where selective protection and deprotection are required .
Properties
IUPAC Name |
(2S)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDGEKHRYXDFMC-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376135 | |
| Record name | Boc-L-2-Aminomethylphe(Fmoc) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266999-24-0 | |
| Record name | Boc-L-2-Aminomethylphe(Fmoc) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2703893.png)
![2-bromo-N-[2-(5-chlorothiophen-2-yl)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B2703895.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2703896.png)


![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2703900.png)
![N-(1-cyanocyclohexyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2703901.png)
![1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2703902.png)
![N-[2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2703910.png)
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methylpyridin-1-ium chloride hydrochloride](/img/structure/B2703911.png)
![N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine](/img/structure/B2703912.png)
![1-(1,1-Dioxo-1lambda6-thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2703913.png)
![2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2703914.png)
